6-Oxa-1-aza-spiro[3.4]octane oxalate
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Overview
Description
6-Oxa-1-aza-spiro[3.4]octane oxalate is a heterocyclic compound that has garnered interest in the field of synthetic chemistry. It is primarily used as a pharmaceutical intermediate, facilitating the synthesis of various complex molecules . The compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-aza-spiro[3.4]octane oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high specificity .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-1-aza-spiro[3.4]octane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
6-Oxa-1-aza-spiro[3.4]octane oxalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Oxa-1-aza-spiro[3.4]octane oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Oxa-2-aza-spiro[3.4]octane oxalate: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atom.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different ring size and arrangement of oxygen and nitrogen atoms.
Uniqueness
6-Oxa-1-aza-spiro[3.4]octane oxalate is unique due to its specific arrangement of oxygen and nitrogen within the spirocyclic structure. This configuration imparts distinct chemical properties, making it valuable in various applications, particularly in pharmaceutical synthesis .
Properties
IUPAC Name |
7-oxa-1-azaspiro[3.4]octane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-3-7-6(1)2-4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPRLLWPHPZDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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